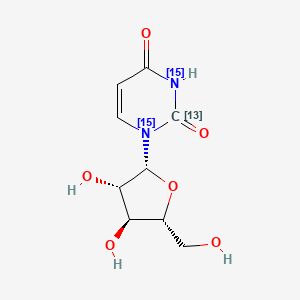![molecular formula C10H10ClNO4 B13726711 Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13726711.png)
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H9NO4. It is known for its unique structure, which includes a furo[2,3-b]pyridine ring system. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Méthodes De Préparation
The synthesis of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate with hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of specific catalysts, solvents, and reaction conditions to improve yield and purity .
Analyse Des Réactions Chimiques
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.
Applications De Recherche Scientifique
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and cellular processes.
Medicine: This compound has potential therapeutic applications.
Industry: In industrial applications, it is used in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate: This compound has a similar structure but differs in the position of the furo ring.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound contains a thieno ring instead of a furo ring.
Pyrazolopyridine derivatives: These compounds have a pyrazole ring fused to the pyridine ring.
This compound is unique due to its specific structure and properties, making it valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C10H10ClNO4 |
|---|---|
Poids moléculaire |
243.64 g/mol |
Nom IUPAC |
ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H9NO4.ClH/c1-2-14-10(13)8-7(12)6-4-3-5-11-9(6)15-8;/h3-5,12H,2H2,1H3;1H |
Clé InChI |
PRNWJYRDVTYNES-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(O1)N=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13726631.png)
![(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B13726636.png)

![11-Oxa-2-thiapentacyclo[11.7.1.03,8.09,20.014,19]henicosa-1(20),3,5,7,13(21),14,16,18-octaene-10,12-dione](/img/structure/B13726651.png)

![Methyl 2-(6-(3,3-dimethylbutanoyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13726655.png)




![7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13726674.png)


